N-[2-[5-(5-bromofuran-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide
Description
N-[2-[5-(5-bromofuran-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide is a complex organic compound that features a unique combination of functional groups, including a bromofuran, oxadiazole, and acetamide moiety
Properties
IUPAC Name |
N-[2-[5-(5-bromofuran-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O3/c1-8(19)16-11-5-3-2-4-10(11)13-17-14(21-18-13)9-6-12(15)20-7-9/h2-7H,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKNNXHEXHNHCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=NOC(=N2)C3=COC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[5-(5-bromofuran-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide typically involves a multi-step process:
Formation of the Bromofuran Intermediate: The initial step involves the bromination of furan to obtain 5-bromofuran.
Oxadiazole Ring Formation: The bromofuran is then subjected to cyclization with appropriate reagents to form the 1,2,4-oxadiazole ring.
Coupling with Phenyl Acetamide: The final step involves coupling the oxadiazole intermediate with phenyl acetamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-[5-(5-bromofuran-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the furan ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation or reduction can lead to changes in the functional groups present in the compound.
Scientific Research Applications
N-[2-[5-(5-bromofuran-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[2-[5-(5-bromofuran-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[5-(5-chlorofuran-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide
- N-[2-[5-(5-methylfuran-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide
- N-[2-[5-(5-nitrofuran-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide
Uniqueness
N-[2-[5-(5-bromofuran-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties, making it a valuable compound in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
